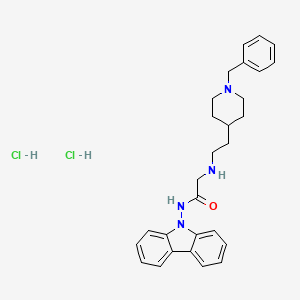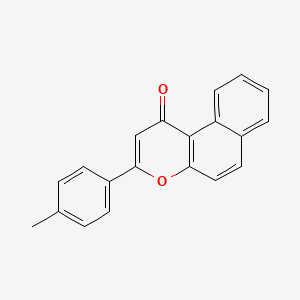
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” is a peptide composed of the amino acids isoleucine, phenylalanine, leucine, lysine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Peptides can undergo substitution reactions, where one amino acid is replaced by another through chemical modification.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.
Scientific Research Applications
Chemistry
Peptides like “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” are used as model compounds in studying peptide synthesis, structure, and function. They help in understanding the principles of peptide bond formation and stability.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the role of specific amino acid sequences in biological processes.
Medicine
Peptides have therapeutic potential in medicine. They can be used as drugs or drug delivery systems. This specific peptide could be explored for its potential in treating diseases or as a biomarker for certain conditions.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions. They are also employed in the production of biodegradable materials.
Mechanism of Action
The mechanism of action of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-OH: A similar peptide with one less alanine residue.
H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-OH: Another similar peptide with two fewer alanine residues.
Uniqueness
The uniqueness of “H-Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala-OH” lies in its specific sequence of amino acids, which determines its structure, stability, and function. The presence of multiple isoleucine and alanine residues may confer unique properties in terms of hydrophobicity and structural conformation.
Properties
Molecular Formula |
C51H88N10O10 |
|---|---|
Molecular Weight |
1001.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
YGAXWOZRRZEXOC-HJHCWGAFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
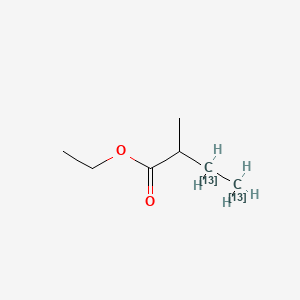
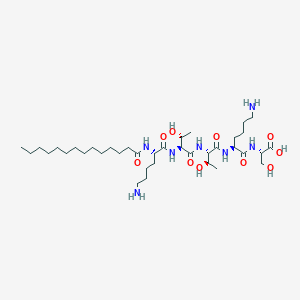
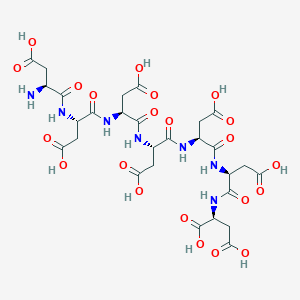
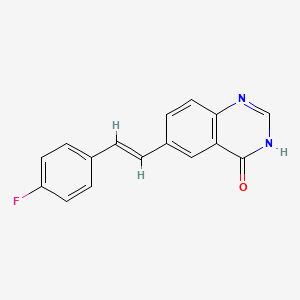
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)




